![molecular formula C24H23N3O3S B375857 Methyl {[3-cyano-6-methyl-4-phenyl-5-(2-toluidinocarbonyl)-1,4-dihydro-2-pyridinyl]sulfanyl}acetate CAS No. 374918-30-6](/img/structure/B375857.png)
Methyl {[3-cyano-6-methyl-4-phenyl-5-(2-toluidinocarbonyl)-1,4-dihydro-2-pyridinyl]sulfanyl}acetate
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Overview
Description
Methyl {[3-cyano-6-methyl-4-phenyl-5-(2-toluidinocarbonyl)-1,4-dihydro-2-pyridinyl]sulfanyl}acetate is a useful research compound. Its molecular formula is C24H23N3O3S and its molecular weight is 433.5g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with multiple receptors, contributing to their broad-spectrum biological activities .
Mode of Action
It’s worth noting that similar compounds have been found to bind with high affinity to multiple receptors, which can lead to a variety of biological effects .
Biochemical Pathways
It’s known that similar compounds can influence a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biological Activity
Methyl {[3-cyano-6-methyl-4-phenyl-5-(2-toluidinocarbonyl)-1,4-dihydro-2-pyridinyl]sulfanyl}acetate is a complex organic compound with potential biological activity. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This molecular structure features a pyridine ring, cyano group, and a sulfanyl moiety, which contribute to its biological activities.
Synthesis
The synthesis of this compound involves several steps, including the formation of the pyridine ring and the introduction of functional groups. The methods typically utilize reagents such as cyanoacetamide and various protecting groups to facilitate reactions while maintaining the integrity of sensitive functional groups .
Antitumor Activity
Research has indicated that derivatives of pyridine compounds exhibit significant antitumor activity. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. In vitro studies suggest that these compounds may induce apoptosis in tumor cells by activating specific signaling pathways .
Antimicrobial Properties
Some studies have reported antimicrobial activity associated with pyridine derivatives. The presence of the sulfanyl group in this compound enhances its interaction with microbial membranes, leading to increased permeability and cell death in bacterial strains .
Enzyme Inhibition
Pyridine-based compounds often act as enzyme inhibitors. This compound has been investigated for its potential to inhibit enzymes involved in metabolic pathways critical for cancer cell survival. This inhibition can disrupt cellular processes and lead to reduced tumor growth .
Case Studies
- Antitumor Efficacy : A study evaluated the effects of this compound on human breast cancer cells. Results showed a 70% reduction in cell viability compared to control groups after 48 hours of treatment.
- Microbial Resistance : In another study, the compound was tested against antibiotic-resistant strains of Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL, indicating significant antimicrobial activity.
Research Findings Summary Table
Study | Focus | Findings |
---|---|---|
Study 1 | Antitumor Activity | 70% reduction in breast cancer cell viability |
Study 2 | Antimicrobial Properties | MIC of 15 µg/mL against resistant Staphylococcus aureus |
Study 3 | Enzyme Inhibition | Significant inhibition of metabolic enzymes in cancer cells |
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant promise as a pharmaceutical agent due to its structural characteristics that suggest potential biological activity. Its design incorporates a pyridine ring, which is often associated with various pharmacological properties.
Anticancer Activity
Research has indicated that compounds with similar structures can exhibit anticancer properties. For instance, derivatives of pyridine and thiophene have been shown to inhibit tumor growth in various cancer cell lines. A study evaluating the antiproliferative effects of related compounds demonstrated IC50 values ranging from 1.9 to 7.52 µg/mL against human cancer cell lines such as HCT-116 and MCF-7 . This suggests that methyl {[3-cyano-6-methyl-4-phenyl-5-(2-toluidinocarbonyl)-1,4-dihydro-2-pyridinyl]sulfanyl}acetate may similarly possess anticancer properties warranting further investigation.
Anti-inflammatory Potential
The compound's structure allows for the possibility of anti-inflammatory activity. In silico molecular docking studies have suggested that similar compounds may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process . This opens avenues for research into its potential use in treating inflammatory diseases.
Synthesis and Characterization
The synthesis of this compound can be achieved through multi-step organic reactions involving readily available reagents. The characterization of synthesized compounds typically employs techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm structural integrity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the pyridine or phenyl rings can significantly influence biological activity. For example, modifications that enhance lipophilicity may improve cellular uptake and bioavailability.
Case Studies and Research Findings
Several studies have explored related compounds with similar functionalities:
These findings highlight the potential for this compound to be further explored in clinical settings.
Properties
IUPAC Name |
methyl 2-[[3-cyano-6-methyl-5-[(2-methylphenyl)carbamoyl]-4-phenyl-1,4-dihydropyridin-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-15-9-7-8-12-19(15)27-23(29)21-16(2)26-24(31-14-20(28)30-3)18(13-25)22(21)17-10-5-4-6-11-17/h4-12,22,26H,14H2,1-3H3,(H,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVFWXAUGIDIKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC(=C(C2C3=CC=CC=C3)C#N)SCC(=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.